molecular formula C21H23N5O3S2 B381783 ethyl 6-methyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 6-methyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B381783
M. Wt: 457.6g/mol
InChI Key: QAUHCLJWVLKCSJ-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a tetrazole ring, a benzothiophene core, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of azides with alkynes under copper-catalyzed conditions.

    Thioester Formation: The thioester linkage is formed by reacting the tetrazole derivative with a suitable thioester precursor.

    Benzothiophene Core Construction: The benzothiophene core is synthesized through cyclization reactions involving sulfur-containing precursors.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioester linkage.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a tetrazole ring and a benzothiophene core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N5O3S2

Molecular Weight

457.6g/mol

IUPAC Name

ethyl 6-methyl-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H23N5O3S2/c1-3-29-20(28)18-15-10-9-13(2)11-16(15)31-19(18)22-17(27)12-30-21-23-24-25-26(21)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,22,27)

InChI Key

QAUHCLJWVLKCSJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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